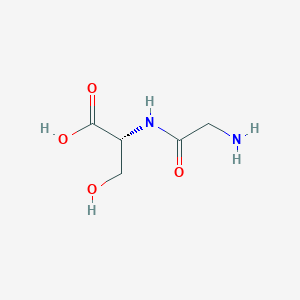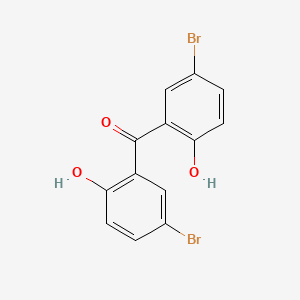
(5-(Pyridin-3-yl)furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Pyridin-3-yl)furan-2-yl)methanol is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a research chemical often used in various scientific studies due to its unique structure, which includes both a pyridine and a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)furan-2-yl)methanol typically involves the reaction of pyridine-3-carbaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Pyridin-3-yl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid or furan-2-carboxylic acid.
Reduction: Formation of pyridin-3-ylmethanol or furan-2-ylmethanol.
Substitution: Formation of various substituted pyridine or furan derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(Pyridin-3-yl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) in certain cell types, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanol: Unique due to the presence of both pyridine and furan rings.
Pyridin-3-ylmethanol: Lacks the furan ring, which may result in different chemical and biological properties.
Furan-2-ylmethanol: Lacks the pyridine ring, leading to distinct reactivity and applications.
Uniqueness
This compound is unique because it combines the chemical properties of both pyridine and furan rings, making it a versatile compound for various scientific applications. Its dual-ring structure allows for diverse chemical reactions and potential biological activities, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
837376-53-1 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(5-pyridin-3-ylfuran-2-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2 |
InChI-Schlüssel |
XZPLETXBRNFXDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CO |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3194294.png)
![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B3194297.png)







![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)

